Cladospolide A

Description

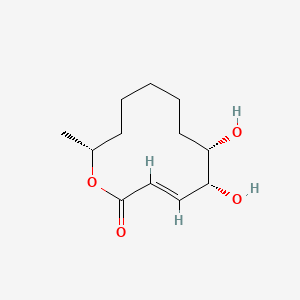

Structure

2D Structure

3D Structure

Properties

CAS No. |

77663-54-8 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(3E,5R,6S,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |

InChI |

InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10+,11-/m1/s1 |

InChI Key |

PLHJPQNLCWFPFY-OUZGJDHNSA-N |

Isomeric SMILES |

C[C@@H]1CCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)O |

Canonical SMILES |

CC1CCCCCC(C(C=CC(=O)O1)O)O |

Synonyms |

cladospolide A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Cladospolide A from Cladosporium sp.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Cladospolide A, a twelve-membered macrolide produced by fungi of the genus Cladosporium. The guide details the experimental protocols, summarizes key quantitative data, and illustrates the isolation workflow.

Introduction

The genus Cladosporium is a prolific source of structurally diverse and biologically active secondary metabolites, including polyketides, alkaloids, and terpenoids.[1][2] These fungi are found in various terrestrial and marine environments and have attracted significant attention for their potential to produce novel drug lead compounds.[1][3] Among these metabolites, the cladospolides, a series of twelve-membered macrolide antibiotics, have been noted for their interesting biological activities.[1][4]

This compound was first isolated from Cladosporium cladosporioides as a plant root growth inhibitor.[4][5] Its absolute configuration was later determined to be (4R,5S,11R,2E)-4,5-dihydroxy-2-dodecen-11-olide.[5] Subsequent studies have reported its isolation from various Cladosporium species and have explored its cytotoxic and enzyme-inhibitory activities.[6][7] This guide synthesizes the available information to provide a detailed protocol for its isolation and characterization.

Isolation and Purification Workflow

The isolation of this compound from a fungal culture is a multi-step process that begins with fermentation, followed by extraction and a series of chromatographic separations to yield the pure compound.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of cladospolides from Cladosporium species.[5][8]

Fungal Fermentation

-

Strain: A pure culture of a Cladosporium species, such as Cladosporium sp. FT-0012 or a marine-derived strain, is used.[5][8]

-

Culture Medium: The fungus is grown in a suitable liquid medium. A representative medium consists of starch (1%) and casein (0.1%) in 50% sea water, with the pH adjusted to 7.4.[5]

-

Incubation: The culture is incubated at 28°C for 14-21 days with shaking (e.g., 250 rpm) to ensure proper aeration and growth.[5][8]

Extraction

-

Filtration: After incubation, the culture broth is separated from the mycelia by filtration.

-

Solvent Extraction: The filtrate (e.g., 10 L) is extracted multiple times with an equal volume of an organic solvent such as ethyl acetate (EtOAc).[5]

-

Concentration: The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Silica Gel Column Chromatography: The crude EtOAc extract is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

ODS Column Chromatography: Fractions containing the compounds of interest are pooled, concentrated, and further purified using Open Column Chromatography on an ODS (Octadecylsilanized) silica gel stationary phase.[8]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reversed-phase HPLC (e.g., Develosil ODS-5 column) with a mobile phase such as methanol/water (e.g., 70:30) to yield pure this compound.[5]

Data Presentation

Physicochemical and Spectroscopic Data

The identity and structure of this compound are confirmed by spectroscopic analysis. The data presented below is for a related compound, Cladoslide A, which shares the core macrolide structure.[6]

| Property | Value | Reference |

| Appearance | Yellow, amorphous powder | [6] |

| Molecular Formula | C₁₄H₁₈O₆ | [6] |

| HRESIMS | m/z 305.1006 [M+Na]⁺ | [6] |

| Optical Rotation | [α]²⁰D +26.5 (c 0.2, MeOH) | [6] |

| UV (MeOH) λmax | 259 nm, 205 nm | [6] |

| IR (KBr) νmax | 3247, 2941, 1700, 1610 cm⁻¹ | [6] |

¹H and ¹³C NMR Data (in CDCl₃) : Detailed NMR data would be presented here from primary literature sources.

Biological Activity

Cladospolides have demonstrated a range of biological activities. The data below highlights the cytotoxic and enzyme-inhibitory effects of related cladospolides.

| Compound | Activity Type | Target | IC₅₀ Value | Reference |

| Cladoslide A | Cytotoxicity | K562 cell line | 13.10 ± 0.08 µM | [6] |

| Cladoslide A | Enzyme Inhibition | α-glycosidase | 0.32 ± 0.01 mM | [6] |

| Cladospolide D | Antifungal | Mucor racemosus | 0.15 µg/mL | [1] |

| Cladospolide D | Antifungal | Pyricularia oryzae | 29 µg/mL | [1] |

| Sporiolide A | Cytotoxicity | L1210 cells | 0.13 µg/mL | [5] |

| Sporiolide B | Cytotoxicity | L1210 cells | 0.81 µg/mL | [5] |

Mechanism of Action and Signaling

The precise signaling pathways affected by this compound are not yet fully elucidated. However, its enzyme-inhibitory and cytotoxic activities suggest potential interactions with key cellular pathways. For instance, α-glucosidase inhibition, as seen with Cladoslide A, points to an impact on carbohydrate metabolism and glycoprotein processing, which can be relevant in antiviral and anti-cancer contexts.[6]

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound.

References

- 1. The Genus Cladosporium: A Prospective Producer of Natural Products [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Biological Activity Screening of Cladospolide A

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial biological activity screening of Cladospolide A, a macrolide produced by fungi of the Cladosporium genus. The document outlines the diverse biological activities reported for compounds from this genus, details the experimental protocols for key assays, and presents quantitative data for related metabolites to serve as a comparative benchmark.

Introduction to this compound and its Analogs

This compound is a 12-membered macrolide isolated from various species of the endophytic fungus Cladosporium.[1][2] This class of polyketide secondary metabolites has garnered interest for its structural diversity and range of biological activities.[1][3] While detailed screening data for this compound itself is limited in the public domain, its analogs and other compounds from the Cladosporium genus have demonstrated significant cytotoxic, antimicrobial, anti-inflammatory, and anti-angiogenic properties, making this compound a compelling candidate for comprehensive biological evaluation.[1][4][5] This guide focuses on the standard methodologies and screening cascades applicable to the initial investigation of this natural product.

Logical Workflow for Bioactivity Screening

The initial screening of a natural product like this compound follows a logical progression from broad cytotoxicity assessments to more specific functional assays. This tiered approach ensures that cytotoxic effects are understood before investigating more nuanced biological activities, allowing for the determination of appropriate, non-lethal concentration ranges for subsequent experiments.

References

- 1. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Integrated approach for studying bioactive compounds from Cladosporium spp. against estrogen receptor alpha as breast cancer drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiangiogenic, wound healing and antioxidant activity of Cladosporium cladosporioides (Endophytic Fungus) isolated from seaweed (Sargassum wightii) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory polyketides from the endophytic fungus Cladosporium pseudocladosporioides A887 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Pharmacy: A Technical Guide to Novel Macrolides from Cladosporium Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium is a prolific and largely untapped source of novel macrolide compounds with significant therapeutic potential. These complex polyketide-derived molecules exhibit a wide range of biological activities, including potent cytotoxic, antifungal, and antibacterial properties, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current landscape of macrolide discovery from Cladosporium species, with a focus on data presentation, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.

A Survey of Bioactive Macrolides from Cladosporium

A growing number of novel macrolides have been isolated from various species of Cladosporium, many of which are derived from marine and endophytic sources.[1][2] These compounds often possess unique structural features that contribute to their potent biological activities. Below is a summary of some of the key macrolides discovered to date, their producing organisms, and their reported bioactivities.

Quantitative Data Summary

The following tables provide a structured overview of the cytotoxic and antimicrobial activities of selected macrolides isolated from Cladosporium species. This data is essential for comparing the potency of these compounds and identifying promising candidates for further investigation.

Table 1: Cytotoxic Activity of Cladosporium-Derived Macrolides

| Macrolide | Producing Organism | Cell Line | IC50 (µg/mL) | Reference |

| Sporiolide A | Cladosporium sp. L037 | Murine lymphoma L1210 | 0.13 | [3] |

| Sporiolide B | Cladosporium sp. L037 | Murine lymphoma L1210 | 0.81 | [3] |

| Anhydrofusarubin | Cladosporium sp. RSBE-3 | Human leukemia (K-562) | 3.97 | [3] |

| Methyl ether of fusarubin | Cladosporium sp. RSBE-3 | Human leukemia (K-562) | 3.58 | [3] |

Table 2: Antifungal and Antibacterial Activity of Cladosporium-Derived Macrolides

| Macrolide | Target Organism | MIC (µg/mL) | Reference |

| Cladosporin | Colletotrichum acutatum | 30 µM (92.7% inhibition) | [3] |

| Isocladosporin | Colletotrichum fragariae | 30 µM (50.4% inhibition) | [3] |

| Cladosporin | Phomopsis viticola | 30 µM (79.9% inhibition) | [3] |

Experimental Protocols: From Isolation to Bioactivity Testing

The successful discovery and development of novel macrolides from Cladosporium hinges on robust and reproducible experimental protocols. This section provides detailed methodologies for the key stages of this process, from the initial isolation and purification of the compounds to the evaluation of their biological activities.

Isolation and Purification of Macrolides

The isolation of pure macrolides from fungal cultures is a multi-step process that typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol that can be adapted for specific Cladosporium species and target macrolides.

Protocol 2.1.1: General Workflow for Macrolide Isolation

Caption: General workflow for the isolation of macrolides.

Detailed Steps:

-

Fermentation: Cultivate the desired Cladosporium species in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under optimal growth conditions (e.g., 25-28°C, 120-150 rpm) for a period of 14 to 28 days to allow for sufficient production of secondary metabolites.

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Extract the mycelium with methanol or acetone.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on a silica gel or Sephadex LH-20 column.

-

Elute the column with a gradient of appropriate solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compounds of interest.

-

Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield the pure macrolide.

-

Structure Elucidation

The determination of the chemical structure of a novel macrolide is a critical step that relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2.2.1: Structure Elucidation Workflow

References

- 1. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyketides from the Mangrove-Derived Endophytic Fungus Cladosporium cladosporioides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Cladospolide A: A Bioactive Macrolide from Cladosporium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospolide A, a 12-membered macrolide produced by various species of the ubiquitous fungal genus Cladosporium, has garnered significant attention for its diverse biological activities. While its potential as an antifungal, antibacterial, and plant growth-regulating agent has been explored, its intrinsic natural function within the producing organism remains a subject of investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its ecological role. We present a synthesis of quantitative data, detailed experimental methodologies for assessing its bioactivities, and visual representations of experimental workflows and functional relationships to facilitate a deeper understanding of this multifaceted natural product.

Introduction

Cladosporium is a genus of ascomycete fungi that are among the most common and widespread molds, found in a vast array of terrestrial and marine environments.[1][2] These fungi are prolific producers of a diverse arsenal of secondary metabolites, which are not essential for primary growth but play crucial roles in mediating interactions with their environment.[3] Among these bioactive compounds, the cladospolides, particularly this compound, have been identified as potent agents with a range of biological effects.

Initially isolated as a plant growth regulator, this compound was found to be a root growth inhibitor of lettuce seedlings.[4] Subsequent research has revealed its activity against various fungal and bacterial species, suggesting a broader ecological role in microbial competition and defense. This guide aims to consolidate the current knowledge on this compound, providing researchers and drug development professionals with a detailed resource on its biological functions and the methodologies to investigate them.

Biological Activities of this compound

The primary known functions of this compound are related to its effects on other organisms, suggesting a significant role in allelopathy and microbial antagonism. These activities are summarized below, with quantitative data presented in structured tables for comparative analysis.

Plant Growth Regulation

This compound was first identified for its phytotoxic properties. Specifically, it acts as a potent inhibitor of root elongation in lettuce seedlings. This suggests that Cladosporium species producing this compound may utilize it to suppress the growth of competing plants in their immediate vicinity, thereby securing resources.

Table 1: Plant Growth Regulatory Activity of this compound

| Plant Species | Bioassay | Effect | Concentration/Dosage | Reference |

| Lettuce (Lactuca sativa) | Seedling root growth | Inhibition | Not specified | [4] |

Antifungal Activity

This compound has demonstrated notable activity against a range of fungi, including plant pathogens. This antifungal property is crucial for the ecological success of Cladosporium, enabling it to outcompete other fungi for nutrients and space.

Table 2: Antifungal Spectrum of this compound and Related Compounds

| Target Fungus | Compound | Bioassay | Activity Metric (IC50/MIC) | Reference |

| Pyricularia oryzae | Cladospolide D | Not specified | IC50: 0.15 µg/mL | [5] |

| Mucor racemosus | Cladospolide D | Not specified | IC50: 29 µg/mL | [5] |

Note: Data for this compound specifically was not found in the initial searches, but data for the closely related Cladospolide D is included to illustrate the antifungal potential of this class of compounds.

Antibacterial Activity

While the primary focus has been on its antifungal and phytotoxic effects, some studies have indicated that cladospolides possess antibacterial properties. This broad-spectrum antimicrobial activity further enhances the competitive advantage of the producing Cladosporium strain.

Table 3: Antibacterial Spectrum of Cladospolide B

| Target Bacterium | Compound | Bioassay | Activity Metric (MIC) | Reference |

| Enterococcus faecalis ATCC 29212 | Cladospolide B | Not specified | 0.31 µg/mL | [2] |

Note: Data for this compound specifically was not found in the initial searches, but data for the closely related Cladospolide B is included as an example of the antibacterial potential within this compound family.

Postulated Natural Function in Cladosporium

While direct experimental evidence for the endogenous role of this compound in Cladosporium is limited, its natural function can be inferred from its observed biological activities. The production of a potent cocktail of bioactive secondary metabolites, including this compound, likely serves several key ecological purposes for the fungus:

-

Competitive Advantage: By inhibiting the growth of nearby plants and other microorganisms, Cladosporium can more effectively colonize substrates and access nutrients.

-

Defense Mechanism: this compound and other secondary metabolites may protect the fungus from predation or parasitic attack by other organisms.

-

Niche Establishment: The ability to modify its immediate environment through the release of allelochemicals allows Cladosporium to create and maintain a favorable niche for its growth and reproduction.

While there is no direct evidence of this compound acting as an internal signaling molecule in Cladosporium, some secondary metabolites from other Cladosporium species have been shown to inhibit quorum sensing in bacteria. This suggests that Cladosporium may use its chemical arsenal to interfere with the communication and virulence of competing bacteria. Further research is needed to determine if this compound plays a similar role or has any autoregulatory functions within the fungus itself.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon previous findings.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized fungal inoculum is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[6][7][8]

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a standardized level (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.

-

-

Preparation of Microtiter Plates:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

-

Seal the plate and incubate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (fungal growth). The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is similar to the antifungal assay and is used to determine the MIC of a compound against bacteria.

Principle: A serial dilution of the test compound is made in a bacterial growth medium in a 96-well plate. A standardized bacterial suspension is added, and after incubation, the lowest concentration that inhibits bacterial growth is determined.[9][10]

Protocol:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.

-

Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Microtiter Plates:

-

As described in the antifungal assay, prepare a two-fold serial dilution of this compound in the appropriate bacterial growth medium in a 96-well plate.

-

Include positive and negative controls.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.

-

-

Determination of MIC:

-

Determine the MIC by identifying the lowest concentration of this compound that prevents visible bacterial growth (turbidity).

-

Plant Growth Regulation Assay: Lettuce Seedling Bioassay

This assay is used to evaluate the effect of a compound on plant growth, specifically root and shoot elongation.

Principle: Seeds are germinated in the presence of different concentrations of the test compound, and the subsequent growth of the seedlings is measured and compared to a control group.

Protocol:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound and create a series of dilutions in distilled water or a suitable buffer.

-

-

Seed Germination and Treatment:

-

Place a filter paper in a Petri dish and moisten it with a specific volume of a test solution or control (water/buffer).

-

Place a set number of lettuce seeds (e.g., 10-20) on the filter paper.

-

Seal the Petri dishes and incubate them in a controlled environment (e.g., a growth chamber with controlled light and temperature).

-

-

Measurement and Analysis:

-

After a defined period (e.g., 3-5 days), measure the length of the roots and/or shoots of the seedlings.

-

Calculate the average growth for each treatment and compare it to the control to determine the percentage of growth inhibition or promotion.

-

Logical Relationships of this compound's Natural Function

The following diagram illustrates the interconnectedness of this compound's production and its ecological consequences.

Conclusion and Future Directions

This compound is a key secondary metabolite in the ecological strategy of Cladosporium. Its potent antifungal, antibacterial, and phytotoxic activities highlight its role as a chemical agent for competition and defense. While its application in agriculture and medicine is an active area of research, a deeper understanding of its natural function is paramount.

Future research should focus on:

-

Elucidating the Biosynthetic Pathway and its Regulation: Understanding the genetic and environmental factors that trigger this compound production will provide insights into its ecological relevance.

-

Investigating its Endogenous Role: Studies are needed to determine if this compound has any autoregulatory or signaling functions within Cladosporium itself.

-

Exploring its Mode of Action: A detailed understanding of the molecular mechanisms by which this compound exerts its various biological effects will be crucial for its potential development as a drug or agrochemical.

-

In-situ Studies: Investigating the production and effects of this compound in the natural environment will provide a more realistic picture of its ecological significance.

By continuing to unravel the complexities of this compound, we can not only gain a greater appreciation for the chemical ecology of Cladosporium but also unlock its potential for biotechnological applications.

References

- 1. A novel endophytic fungus strain of Cladosporium: its identification, genomic analysis, and effects on plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. actascientific.com [actascientific.com]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth review of Cladospolide A and its structurally related natural products. We delve into their discovery, biosynthesis, chemical synthesis, and diverse biological activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data in structured tables, detailing essential experimental protocols, and illustrating complex pathways and workflows through detailed diagrams to facilitate further research and development in this promising class of molecules.

Introduction and Discovery

The genus Cladosporium is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, the cladospolides, a family of 12-membered macrolides, have garnered significant attention. This compound was first isolated from the fungus Cladosporium fulvum and later from other species like Cladosporium cladosporioides.[3][4] It is characterized by a 12-membered lactone ring, a feature shared by its numerous analogs, including Cladospolide B, C, and D, which were subsequently isolated from various Cladosporium species.[1][5][6] These compounds often exist as diastereomers and exhibit a range of biological activities, from plant growth regulation to potent antifungal and cytotoxic effects.[5][6]

Table 1: this compound and Selected Related Compounds

| Compound Name | Molecular Formula | Source Organism(s) | Key Structural Features | Reference(s) |

| This compound | C₁₂H₂₀O₄ | Cladosporium fulvum, C. cladosporioides, C. tenuissimum | (3E,5R,6S,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one | [3][4] |

| Cladospolide B | C₁₂H₂₀O₄ | Cladosporium cladosporioides | Diastereomer of this compound | [1] |

| Cladospolide C | C₁₂H₂₀O₄ | Cladosporium tenuissimum | Diastereomer of this compound | [1][5] |

| Cladospolide D | C₁₂H₁₈O₄ | Cladosporium sp. FT-0012 | 4-oxo derivative of the cladospolide scaffold | [6][7] |

| Sporiolide A | C₁₂H₁₈O₄ | Cladosporium sp. L037 | 12-membered macrolide with cytotoxicity | [7] |

| Iso-cladospolide B | C₁₂H₂₀O₄ | Cladosporium sp. HNWSW-1 | Isomer of Cladospolide B | [8] |

Biosynthesis

Cladospolides are polyketides, biosynthesized via the polyketide pathway.[7] The proposed biosynthetic route commences with acetyl-CoA units. A Type I modular polyketide synthase (PKS) is believed to be responsible for generating a polyketide chain. This precursor, likely a trihydroxydodecanoic acid, undergoes a series of enzymatic reactions including condensation, cyclization, dehydration, and hydrogenation to form the core macrolide structure.[7] Late-stage modifications such as oxidation and reduction can then lead to the various cladospolide analogs observed in nature.

Chemical Synthesis

The total synthesis of this compound and its analogs has been an area of active research, providing access to these molecules for biological evaluation and structural confirmation.[5][9][10] Chemoenzymatic approaches have proven effective, utilizing biocatalytically-derived enantiomerically pure building blocks.[9] A common strategy involves the synthesis of a linear precursor followed by a macrocyclization step. While direct ring-closing metathesis (RCM) to form the 12-membered ring has faced challenges, alternative strategies involving the formation of a 10-membered lactone via RCM followed by a two-carbon homologation sequence have been successful.[9] Key reactions employed in various syntheses include Yamaguchi esterification for macrolactonization, Sharpless dihydroxylation for stereoselective diol formation, and Wittig olefination.[9][10]

Biological Activities and Potential Applications

The cladospolide family exhibits a wide spectrum of biological activities, highlighting their potential as leads for drug development and as agrochemical agents. This compound itself is known as a plant growth regulator, promoting root growth in lettuce seedlings.[5] In contrast, its diastereomer, Cladospolide B, has an inhibitory effect on root growth.[5] Other analogs have demonstrated significant antifungal and cytotoxic properties.

Table 2: Summary of Reported Biological Activities of Cladospolides

| Compound | Activity Type | Target Organism / Cell Line | Potency (IC₅₀ / MIC) | Reference(s) |

| This compound | Plant Growth Regulation | Lettuce seedlings | Promotes root growth | [5] |

| Cladospolide B | Plant Growth Regulation | Lettuce seedlings | Inhibits root growth | [5] |

| Cladospolide D | Antifungal | Pyricularia oryzae | 0.15 µg/mL (IC₅₀) | [6][7][11] |

| Antifungal | Mucor racemosus | 29 µg/mL (IC₅₀) | [6][7][11] | |

| Sporiolide A | Cytotoxicity | Murine lymphoma L1210 | 0.13 µg/mL (IC₅₀) | [7] |

| Antifungal | Candida albicans | 16.7 µg/mL (IC₅₀) | [7] | |

| Antifungal | Cryptococcus neoformans | 8.4 µg/mL (IC₅₀) | [7] | |

| Sporiolide B | Cytotoxicity | Murine lymphoma L1210 | 0.81 µg/mL (IC₅₀) | [7] |

| Cladoslide A | Cytotoxicity | K562 | 13.10 ± 0.08 µM (IC₅₀) | [8] |

| Enzyme Inhibition | α-glycosidase | 0.32 ± 0.01 mM (IC₅₀) | [8] |

The potent antifungal activity of Cladospolide D against Pyricularia oryzae, the causative agent of rice blast disease, makes it a particularly interesting candidate for agrochemical development.[6][11] Furthermore, the cytotoxicity exhibited by sporiolides A and B against cancer cell lines suggests that the cladospolide scaffold could be a valuable starting point for the development of novel anticancer agents.[7]

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of cladospolides, from isolation to bioactivity assessment.

Fermentation and Isolation

-

Fungal Strain and Culture: The producing fungal strain (e.g., Cladosporium sp. FT-0012) is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under static or shaking conditions for several weeks.[6][8]

-

Extraction: The culture broth and/or mycelium are extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[6][8]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically begins with column chromatography over silica gel or ODS (octadecylsilane).[6] Fractions containing the target compounds are identified by thin-layer chromatography (TLC) and then pooled. Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure cladospolide compounds.[6]

Structure Elucidation

-

Spectroscopic Analysis: The chemical structures of isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.[8]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

-

Stereochemistry: The relative and absolute stereochemistry is determined using techniques such as NOESY/ROESY experiments, analysis of coupling constants, and comparison with known compounds.[8] Chiroptical methods like electronic circular dichroism (ECD) are also employed.[8]

-

Antifungal Susceptibility Testing (MIC Assay)

-

Microorganism Preparation: Fungal strains (e.g., Pyricularia oryzae, Candida albicans) are cultured on appropriate agar plates. A suspension of spores or cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration.

-

Assay Procedure: The assay is typically performed in 96-well microtiter plates. The test compound is serially diluted in the broth. The fungal suspension is then added to each well.

-

Incubation and Reading: The plates are incubated at an appropriate temperature (e.g., 28-37°C) for 24-72 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (known antifungal agent) and a negative control (solvent vehicle) are included in each assay.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., L1210, K562) are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight. The next day, the cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Measurement: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase convert the MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Summary and Future Perspectives

This compound and its related macrolides represent a structurally interesting and biologically significant class of natural products. Their diverse activities, ranging from plant growth regulation to potent antifungal and cytotoxic effects, underscore their potential in agriculture and medicine. The successful total syntheses have not only confirmed their structures but also opened avenues for the creation of novel analogs through synthetic modification.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the cladospolide scaffold, enabled by chemical synthesis, will be essential to optimize potency and selectivity while minimizing toxicity.

-

Biosynthetic Engineering: Understanding and manipulating the biosynthetic gene clusters in Cladosporium could lead to the production of novel, more potent analogs.

-

In Vivo Evaluation: Promising compounds identified from in vitro screens, such as Cladospolide D for antifungal applications and Sporiolide A for anticancer potential, require rigorous evaluation in animal models to assess their efficacy and safety profiles.

References

- 1. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C12H20O4 | CID 11020642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 [frontiersin.org]

- 9. A chemoenzymatic total synthesis of the phytotoxic undecenolide (-)-cladospolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. De novo asymmetric synthesis of cladospolide B-D: structural reassignment of cladospolide D via the synthesis of its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Stereochemical Intricacies of Cladospolide A: A Technical Guide

Abstract

Cladospolide A, a phytotoxic macrolide produced by the fungus Cladosporium cladosporioides, has garnered interest within the scientific community due to its unique structural features and biological activity. A comprehensive understanding of its three-dimensional architecture is paramount for elucidating its mechanism of action and guiding synthetic efforts for analog development. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, detailing the pivotal experimental methodologies that led to its definitive structural assignment. Quantitative data from these analyses are presented in a clear, tabular format, and the logical workflow of the stereochemical determination is visualized. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and stereoselective synthesis.

Introduction to this compound

This compound is a 12-membered macrolide characterized by a dodecenolide ring system. Its planar structure was established as (E)-4,5-dihydroxy-2-dodecen-11-olide.[1] The molecule possesses three stereogenic centers at carbons 4, 5, and 11, giving rise to a number of possible stereoisomers. The unambiguous determination of the absolute configuration of these stereocenters is crucial for its total synthesis and for understanding its biological function. The definitive absolute configuration of naturally occurring this compound has been determined to be (4R, 5S, 11R, 2E).[1][2] This was accomplished through a combination of single-crystal X-ray crystallography and Mosher's ester analysis.

Determination of Absolute Configuration

The elucidation of the absolute stereochemistry of this compound was a critical step in its characterization. Researchers employed a dual approach, combining the power of X-ray crystallography for determining the relative stereochemistry with the precision of the Mosher's ester method to establish the absolute configuration.

Logical Workflow for Stereochemical Determination

The following diagram illustrates the logical progression of experiments and analyses performed to ascertain the absolute configuration of this compound.

Experimental Methodologies and Data

Single-Crystal X-ray Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] For this compound, this method was instrumental in establishing the relative stereochemistry of its three chiral centers.

Experimental Protocol:

-

Crystallization: this compound was crystallized from a hexane solution to yield monoclinic crystals suitable for X-ray diffraction analysis.[1]

-

Data Collection: A single crystal was mounted and subjected to X-ray irradiation. The diffraction data were collected, measuring the angles and intensities of the diffracted X-rays.[1]

-

Structure Solution and Refinement: The collected data were processed to generate an electron density map, from which the atomic positions were determined. The structural model was then refined to best fit the experimental data.

Quantitative Data:

The crystallographic analysis of this compound provided the following key parameters:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| a | 14.858 (4) Å | [1] |

| b | 5.447 (3) Å | [1] |

| c | 15.546 (4) Å | [1] |

| α | 96.76 (3)° | [1] |

| Z | 4 | [1] |

The results of the X-ray analysis revealed the relative stereochemistry to be either (R, S, R) or its enantiomeric form (S, R, S).[1]

Mosher's Ester Analysis

To resolve the ambiguity of the absolute configuration, Mosher's ester analysis, a reliable NMR-based method, was employed.[6][7][8] This technique involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

Experimental Protocol:

-

Methanolysis: this compound (I) was treated with methanol saturated with hydrogen chloride to yield (E)-methyl 4,5,11-trihydroxy-2-dodecenoate (II).[1]

-

Acetonide Protection: The 4,5-diol of II was protected as an acetonide to give III.[1]

-

Esterification with MTPA: The alcohol (III) was separately converted into its corresponding (R)-(+)-MTPA ester (IV) and (S)-(-)-MTPA ester (V) using Mosher's method.[1]

-

¹H NMR Analysis with Lanthanide Shift Reagent: The ¹H NMR spectra of both diastereomeric esters (IV and V) were recorded in the presence of the lanthanide shift reagent Eu(fod)₃. The chemical shifts of the methoxyl groups were analyzed.[1]

Quantitative Data:

The key data from the lanthanoid-induced shift (LIS) experiment are summarized below:

| Compound | LIS Value (ppm) for -OCH₃ | Reference |

| (R)-(+)-MTPA ester (IV) | 5.05 | [1] |

| (S)-(-)-MTPA ester (V) | 3.38 | [1] |

| Δδ (LISIV - LISV) | +1.67 | [1] |

The positive value of Δδ (+1.67) for the methoxyl group allowed for the assignment of the absolute configuration at the carbon bearing the hydroxyl group in the precursor to the esters. This, in conjunction with the relative stereochemistry from the X-ray analysis, established the absolute configuration of this compound as (4R, 5S, 11R).[1]

Confirmation through Total Synthesis

The absolute configuration of this compound has been further substantiated through total synthesis. A chemoenzymatic total synthesis of (-)-Cladospolide A was successfully achieved, starting from enantiomerically pure building blocks.[9] The successful synthesis of the natural enantiomer provides strong corroborating evidence for the assigned absolute stereochemistry.

Conclusion

The absolute configuration of this compound has been unequivocally established as (4R, 5S, 11R, 2E) through a synergistic application of single-crystal X-ray analysis and Mosher's ester methodology. The relative stereochemistry was first determined by X-ray crystallography, which was then followed by the resolution of the absolute configuration using the MTPA ester method. These findings have been further validated by successful total synthesis. This detailed stereochemical knowledge is indispensable for ongoing and future research in the fields of medicinal chemistry and drug development, enabling the rational design of novel analogs and a deeper understanding of the structure-activity relationships of this intriguing natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. A chemoenzymatic total synthesis of the phytotoxic undecenolide (-)-cladospolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

Cladospolide A: A Technical Guide on its Antifungal Properties Against Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospolide A, a macrolide produced by species of the fungal genus Cladosporium, has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of this compound. It summarizes the available quantitative data on its bioactivity, details the standardized experimental protocols for assessing its antifungal effects, and explores its potential, though currently unelucidated, mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and infectious diseases, highlighting both the therapeutic potential of this compound and the existing gaps in research that warrant further investigation.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products from microorganisms remain a promising source of new therapeutic leads. This compound, a 12-membered macrolide, is a secondary metabolite produced by various species of the fungus Cladosporium. First identified for its characteristic inhibitory action against the significant human pathogen Aspergillus fumigatus, this compound represents a potential starting point for the development of new antifungal drugs. This guide aims to consolidate the available scientific information on the antifungal properties of this compound to facilitate further research and development efforts.

Antifungal Activity of this compound

The antifungal activity of this compound has been primarily characterized against Aspergillus fumigatus. While comprehensive Minimum Inhibitory Concentration (MIC) data remains limited in the public domain, initial studies provide a foundation for its antifungal potential.

Qualitative and Semi-Quantitative Data

Initial screening of this compound revealed a specific inhibitory effect on the growth of Aspergillus fumigatus. In a disk diffusion assay, a concentration of 6.25 μ g/disc of this compound resulted in a noticeable reduction in the growth of this filamentous fungus[1]. However, it is important to note that this concentration did not lead to complete inhibition of fungal growth[1]. Interestingly, this compound did not exhibit inhibitory activity against Aspergillus niger, or the pathogenic yeasts Candida albicans and Cryptococcus neoformans under the same conditions, suggesting a targeted spectrum of activity[1].

Quantitative Data

To date, specific MIC values for this compound against a broad range of pathogenic fungi are not widely reported in peer-reviewed literature. For comparative purposes, the antifungal activities of a related compound, Cladospolide D, are presented below.

Table 1: Antifungal Activity of this compound against Aspergillus fumigatus

| Test Method | Concentration | Observed Effect | Fungal Species | Reference |

| Disk Diffusion | 6.25 μ g/disc | Apparent reduction in growth | Aspergillus fumigatus | [1] |

Table 2: Antifungal Activity of Cladospolide D against Pathogenic Fungi

| Test Method | IC₅₀ (μg/mL) | Fungal Species | Reference |

| Broth Dilution | 0.15 | Pyricularia oryzae | [2] |

| Broth Dilution | 29 | Mucor racemosus | [2] |

The lack of extensive quantitative data for this compound highlights a critical area for future research to fully understand its antifungal potential.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following protocols are based on established guidelines for testing the susceptibility of filamentous fungi to antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent against filamentous fungi.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Aspergillus fumigatus) is prepared from a fresh culture. The conidial suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control well (fungus without the compound) and a negative control well (medium only) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 48 to 72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal inoculum is prepared and evenly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).

-

Disk Preparation: Sterile paper disks are impregnated with a known amount of this compound.

-

Application: The impregnated disks are placed firmly on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its antifungal effect against Aspergillus fumigatus has not yet been elucidated. Furthermore, there is no direct evidence in the current scientific literature linking this compound to the modulation of specific fungal signaling pathways. However, based on the known mechanisms of other macrolide antifungals and the critical signaling pathways in fungi, several potential targets can be hypothesized.

Fungal cells rely on complex signaling networks to respond to environmental cues, regulate growth and development, and establish infection. Key pathways that are often targeted by antifungal compounds include:

-

Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining the structural integrity of the fungal cell wall, a unique and essential component of fungal cells. The CWI pathway is often activated in response to cell wall stress, including that induced by antifungal drugs.

-

Calcineurin Signaling Pathway: This calcium-dependent pathway is involved in various stress responses, morphogenesis, and virulence in pathogenic fungi.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: Fungi possess multiple MAPK cascades that regulate processes such as mating, filamentation, and stress responses.

The diagram below illustrates a generalized representation of the Cell Wall Integrity (CWI) signaling pathway in fungi, a potential, though unconfirmed, target for antifungal compounds like this compound.

Further research is imperative to identify the specific molecular target(s) of this compound and to determine its impact on these and other critical signaling cascades in pathogenic fungi.

Conclusion and Future Directions

This compound exhibits promising and selective antifungal activity against the clinically important pathogen Aspergillus fumigatus. However, the current body of knowledge is limited, presenting several avenues for future research:

-

Comprehensive Antifungal Spectrum Analysis: Determination of MIC values for this compound against a wide range of clinically relevant filamentous fungi and yeasts is essential to fully define its spectrum of activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular target and the mechanism by which this compound inhibits fungal growth is a critical next step. This could involve studies on its effects on cell wall synthesis, membrane integrity, or essential enzymatic pathways.

-

Investigation of Signaling Pathway Modulation: Research is needed to determine if this compound affects key fungal signaling pathways, such as the CWI, calcineurin, or MAPK pathways.

-

In Vivo Efficacy Studies: Evaluation of the efficacy of this compound in animal models of aspergillosis is necessary to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, broader spectrum, or more favorable pharmacokinetic properties.

References

A Technical Guide to the Preliminary Cytotoxicity of Cladospolide A

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a technical overview of the preliminary cytotoxic studies concerning Cladospolide A and related macrolides derived from Cladosporium species. It consolidates available quantitative data, details common experimental methodologies, and visualizes key biological and procedural pathways to support further research and development.

Introduction

This compound is a 12-membered macrolide, a class of natural products isolated from various species of the fungus Cladosporium. This genus is recognized as a prolific source of structurally diverse and biologically active secondary metabolites, including polyketides, macrolides, and alkaloids.[1][2] These compounds have demonstrated a range of bioactivities, such as antimicrobial, antiviral, and cytotoxic effects, making them promising candidates for drug discovery.[1][2] While extensive research has been conducted on compounds from Cladosporium, specific public data on the cytotoxicity of this compound remains limited. This guide synthesizes the available information on closely related cladospolides and analogous compounds to provide a foundational understanding of their cytotoxic potential and mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic activity of macrolides isolated from Cladosporium species has been evaluated against various cancer cell lines. The data, presented in terms of IC50 (half-maximal inhibitory concentration) values, highlights the potential of this class of compounds. The following table summarizes the reported cytotoxicity of this compound's structural analogs.

| Compound | Cell Line | Assay Type | IC50 Value | Source |

| Sporiolide A | Murine Lymphoma (L1210) | Not Specified | 0.13 µg/mL | [3] |

| Sporiolide B | Murine Lymphoma (L1210) | Not Specified | 0.81 µg/mL | [3] |

| Cladospolide E | HeLa, A435, A549, K562 | Not Specified | Modest Cytotoxicity | [4] |

| Anhydrofusarubin | Human Leukemia (K-562) | WST-1 Assay | 3.97 µg/mL | [5] |

| Methyl ether of fusarubin | Human Leukemia (K-562) | WST-1 Assay | 3.58 µg/mL | [5] |

| Cladodionen | HL-60 | Not Specified | 9.1 µM | [6] |

| Cladodionen | HCT-116 | Not Specified | 17.9 µM | [6] |

| Cladodionen | MCF-7 | Not Specified | 18.7 µM | [6] |

| Cladodionen | HeLa | Not Specified | 19.1 µM | [6] |

Experimental Protocols

The evaluation of a compound's cytotoxicity is a foundational step in drug discovery. A generalized protocol, based on common in vitro methods such as the WST-1 or CellTox Green assays, is detailed below.[7][8]

General Cytotoxicity Assay Protocol

-

Cell Culture and Seeding:

-

Target cancer cell lines (e.g., K-562, MCF-7) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cells are harvested during the exponential growth phase.

-

A cell suspension of a predetermined optimal density is prepared.

-

100 µL of the cell suspension is seeded into each well of a 96-well microplate. The plate includes wells for no-cell controls, untreated cell controls (vehicle), and positive controls (known cytotoxic agent).

-

The plate is incubated for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared in culture medium to achieve a range of final concentrations for testing.

-

The medium from the wells is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added.

-

The plate is incubated for a specified exposure period, typically 24 to 72 hours.[8]

-

-

Viability Measurement (Example: WST-1 Assay):

-

Following incubation, 10 µL of the WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well.

-

The plate is incubated for an additional 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a soluble formazan dye.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of around 650 nm.

-

-

Data Analysis:

-

The background absorbance from the no-cell control wells is subtracted from all other readings.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells (considered 100% viability).

-

The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Proposed Mechanism of Action: Apoptotic Signaling

While the precise signaling pathway for this compound is not fully elucidated, studies on the analogous compound Cladosporol A provide a compelling model for its mechanism of action in human breast cancer (MCF-7) cells.[10] This model suggests that the compound induces cytotoxicity primarily through the intrinsic (mitochondrial) apoptosis pathway, mediated by reactive oxygen species (ROS).

Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis.[11] It can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12] The proposed mechanism for Cladosporol A involves the following key steps:

-

ROS Generation: The compound induces intracellular ROS production.

-

Mitochondrial Disruption: Increased ROS leads to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[10]

-

Regulation of Bcl-2 Family Proteins: The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting mitochondrial permeabilization.[10]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates initiator caspase-9.

-

Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[11]

-

p21 Induction: The compound also increases the expression of the p21 protein, a cyclin-dependent kinase inhibitor known to promote cell cycle arrest and apoptosis.[10]

Intrinsic Apoptosis Pathway Diagram

Conclusion and Future Directions

The preliminary evidence from related compounds suggests that this compound and other macrolides from the Cladosporium genus are a promising source of cytotoxic agents. The proposed mechanism, involving ROS-mediated activation of the intrinsic apoptotic pathway, provides a solid framework for further investigation.

Future studies should focus on:

-

Direct Cytotoxicity Profiling: Systematically evaluating the IC50 values of pure this compound across a diverse panel of human cancer cell lines.

-

Mechanism of Action Validation: Confirming the apoptotic pathway through caspase activity assays, analysis of Bcl-2 family protein expression, and measurement of mitochondrial membrane potential specifically for this compound.

-

In Vivo Efficacy: Progressing to animal models to assess the anti-tumor efficacy and safety profile of this compound.

This technical guide serves as a foundational resource to inform and direct these future research endeavors, ultimately aiming to unlock the therapeutic potential of this natural product.

References

- 1. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sporiolides A and B, New Cytotoxic Twelve-Membered Macrolides from a Marine-Derived Fungus Cladosporium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and antibacterial naphthoquinones from an endophytic fungus, Cladosporium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Cladosporol A triggers apoptosis sensitivity by ROS-mediated autophagic flux in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cladospolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospolide A is a 12-membered macrolide originally isolated from Cladosporium cladosporioides. It belongs to a class of polyketide natural products that have garnered significant interest due to their diverse biological activities, including potential anticancer and antifungal properties. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal fermentation cultures.

Experimental Protocols

I. Fungal Strain and Fermentation

1. Fungal Strain:

-

Cladosporium cladosporioides (e.g., strain MA-299 or equivalent).

2. Seed Culture Preparation: a. Inoculate a loopful of C. cladosporioides mycelia from a potato dextrose agar (PDA) plate into a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). b. Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

3. Large-Scale Fermentation: a. Prepare a solid-state fermentation medium consisting of rice (80 g) and distilled water (120 mL) in 1 L Erlenmeyer flasks. Autoclave the flasks to ensure sterility. b. Inoculate each flask with 10 mL of the seed culture. c. Incubate the flasks under static conditions at room temperature (25-28°C) for 30-60 days.

II. Extraction of this compound

1. Initial Solvent Extraction: a. After the incubation period, soak the entire solid fermentation culture from each flask in ethyl acetate (EtOAc) (3 x 500 mL). b. Agitate the flasks on a rotary shaker at 120 rpm for 24 hours for each extraction. c. Combine the EtOAc extracts and filter to remove the solid rice medium and fungal mycelia. d. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning: a. Dissolve the crude extract in 500 mL of 90% aqueous methanol (MeOH). b. Perform liquid-liquid partitioning against petroleum ether (3 x 500 mL) to remove nonpolar impurities. c. Collect the 90% MeOH phase and evaporate the solvent under reduced pressure to yield a defatted extract.

III. Purification of this compound

1. Reversed-Phase Column Chromatography (Initial Fractionation): a. Dissolve the defatted extract in a minimal amount of methanol. b. Load the dissolved extract onto a C18 reversed-phase (ODS) silica gel column pre-equilibrated with water. c. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% MeOH). d. Collect fractions of approximately 20 mL each and monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of chloroform-methanol (95:5, v/v) and visualizing with anisaldehyde-sulfuric acid reagent and heating. e. Pool the fractions containing compounds with similar Rf values to that of a this compound standard, if available.

2. Size-Exclusion Chromatography: a. Concentrate the pooled fractions containing the compound of interest. b. Apply the concentrated sample to a Sephadex LH-20 column pre-swollen and equilibrated with methanol. c. Elute with methanol at a flow rate of 1 mL/min. d. Collect fractions and monitor by TLC as described above. Pool the fractions enriched with this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column. b. Use an isocratic mobile phase of acetonitrile-water (e.g., 60:40, v/v) at a flow rate of 5 mL/min. c. Monitor the elution profile at 210 nm. d. Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

The following table presents representative data for the purification of this compound from a 1 kg solid fermentation culture of Cladosporium cladosporioides. The biological activity was hypothetically tracked using an antifungal assay against Aspergillus fumigatus.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 25,000 | 50,000 | 2.0 | 100 | 1 |

| Defatted Extract | 10,000 | 45,000 | 4.5 | 90 | 2.25 |

| C18 Column Chromatography | 1,500 | 35,000 | 23.3 | 70 | 11.65 |

| Sephadex LH-20 | 200 | 25,000 | 125 | 50 | 62.5 |

| Preparative HPLC | 25 | 20,000 | 800 | 40 | 400 |

Note: The data presented in this table is illustrative and intended to provide a general overview of the expected outcomes of the purification process. Actual results may vary depending on the specific experimental conditions.

Mandatory Visualizations

Experimental Workflow

Application Note: Mass Spectrometry Fragmentation Analysis of Cladospolide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of Cladospolide A, a 12-membered macrolide with potential therapeutic applications. Understanding the fragmentation behavior of this compound is crucial for its accurate identification, structural elucidation, and quantitation in complex biological matrices during drug discovery and development. This document outlines the experimental procedures for acquiring fragmentation data using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and presents a comprehensive analysis of the observed fragmentation pathways.

Introduction

This compound is a naturally occurring macrolide produced by various species of the fungus Cladosporium.[1] Its chemical formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol .[2] Macrolides represent a significant class of natural products with diverse biological activities, making them attractive scaffolds for drug development. Mass spectrometry is a cornerstone analytical technique for the characterization of such compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This data is instrumental in identifying the molecule and elucidating its chemical structure.

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol.

-

Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid promotes protonation of the analyte in positive ion mode ESI.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system is recommended for accurate mass measurements.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of this compound.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would be to start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

MS Scan Range: m/z 50-500

-

MS/MS Analysis:

-

Precursor Ion Selection: Select the protonated molecule [M+H]⁺ of this compound (m/z 229.14).

-

Collision Gas: Argon

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

-

Data Presentation: Fragmentation of this compound

The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 229.14) is expected to proceed through cleavages of the macrolide ring and losses of small neutral molecules. Based on the general fragmentation patterns of macrolides, the following table summarizes the predicted key fragment ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 229.14 | 211.13 | H₂O (18.01) | Dehydration product |

| 229.14 | 193.12 | 2H₂O (36.02) | Sequential dehydration product |

| 229.14 | 183.11 | H₂O + CO (46.01) | Dehydration followed by loss of carbon monoxide |

| 229.14 | 165.10 | 2H₂O + CO (64.02) | Sequential dehydration and loss of carbon monoxide |

| 229.14 | 155.09 | C₄H₆O₂ (86.04) | Cleavage of the macrolide ring |

| 229.14 | 127.08 | C₅H₈O₃ (116.05) | Cleavage of the macrolide ring |

| 229.14 | 99.08 | C₇H₁₀O₃ (142.06) | Cleavage of the macrolide ring |

Note: The m/z values are theoretical and may vary slightly in experimental data depending on the mass accuracy of the instrument.

Visualization of Fragmentation Pathway and Experimental Workflow

To illustrate the logical flow of the fragmentation process and the experimental setup, the following diagrams are provided.

References

Application Note: Establishing an In Vitro Antifungal Susceptibility Assay for Cladospolide A

Introduction

Cladospolide A is a macrolide natural product isolated from various species of the fungus Cladosporium.[1][2] Preliminary studies have indicated that compounds from the Cladosporium genus possess a range of biological activities, including potential antifungal properties.[3][4] Specifically, this compound has demonstrated inhibitory activity against the human pathogenic fungus Aspergillus fumigatus.[3] To rigorously evaluate its potential as a therapeutic agent, it is essential to establish a standardized and reproducible in vitro antifungal susceptibility testing (AFST) method. This document provides detailed protocols for determining the antifungal activity of this compound using two widely accepted methods: Broth Microdilution for quantitative assessment of the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for qualitative screening. These protocols are adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Protocol 1: Broth Microdilution Susceptibility Assay

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

1.1. Principle